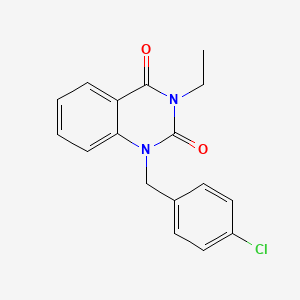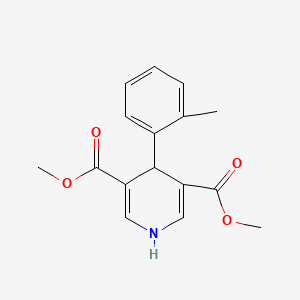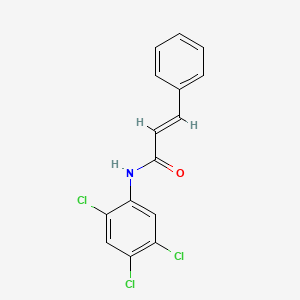![molecular formula C19H19N3O B5572245 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Descripción general
Descripción
The compound belongs to a broader class of fused pyrazoles and quinazolinones, which have attracted interest due to their potential pharmacological properties and complex molecular structures. These compounds, including the pyrazoloquinazoline derivatives, have been explored for their synthesis methods, structural configurations, and chemical behavior.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]quinazolin-6(7H)-ones and related compounds often involves multicomponent reactions or condensation processes. For instance, the use of InCl3 catalyzed synthesis has been reported for the creation of 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing a convenient methodology with good yields and selectivities (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazoloquinazolinone derivatives exhibits a variety of conformations and supramolecular aggregations. For example, compounds have been observed to form isolated molecules, hydrogen-bonded dimers, and chains of dimers through π-π stacking interactions and hydrogen bonds, indicating a complex interplay of structural elements (Cruz et al., 2006).
Aplicaciones Científicas De Investigación
Molecular Conformation and Supramolecular Aggregation
The chemical structure of 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for its molecular conformation and supramolecular aggregation. This compound exhibits a planar heterobicyclic system with peripheral pi-electron delocalization. It forms dimers through C-H...N hydrogen bonds and chains via pi-pi stacking interactions, indicating potential applications in material science and molecular engineering (Low et al., 2004).
Structural Variations and Hydrogen Bonding
Different structural variants of this compound have been synthesized and analyzed. These studies reveal variations in molecular conformation, such as half-chair or screw-boat forms. The interactions through hydrogen bonding (C-H...O and N-H...O) and pi-pi stacking in these structures suggest their potential in the development of new materials or pharmaceuticals (Cruz et al., 2006).
Antiproliferative Agents and Kinase Inhibition
This compound and its derivatives have been evaluated as potential antiproliferative agents and inhibitors of Pim-1 kinase. These studies indicate the relevance of such compounds in cancer research, particularly in the development of new therapies for various cancer types (Mohareb et al., 2017).
Environment-Friendly Synthesis
Research has been conducted on developing efficient, environment-friendly synthetic strategies for derivatives of this compound. Such methods contribute to green chemistry practices and sustainable pharmaceutical manufacturing (Das et al., 2022).
Medicinal Chemistry Applications
Studies have explored the synthesis of various derivatives and their potential applications in medicinal chemistry. This includes the investigation of antibacterial, antifungal, analgesic, anti-inflammatory, and anticonvulsant properties, highlighting the compound's versatility in drug development (Mulakayala et al., 2012).
Propiedades
IUPAC Name |
2,8,8-trimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-17(13-7-5-4-6-8-13)18-20-11-14-15(22(18)21-12)9-19(2,3)10-16(14)23/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLQZRABVRTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,8-Trimethyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)


![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
